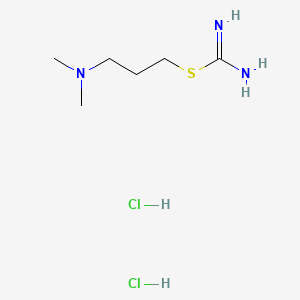

Dimaprit Dihydrochloride

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of Dimaprit Dihydrochloride is represented by the InChI stringInChI=1S/C6H15N3S.2ClH/c1-9(2)4-3-5-10-6(7)8;;/h3-5H2,1-2H3,(H3,7,8);2*1H . The compound has a molecular weight of 234.19 g/mol . Physical And Chemical Properties Analysis

Dimaprit Dihydrochloride is a white to off-white powder . It is soluble in water, with a solubility of ≥50 mg/mL . The compound has a molecular weight of 234.19 g/mol .Applications De Recherche Scientifique

Ocular Surface Research :

- Dimaprit dihydrochloride was observed to produce vasodilation without itch on the human ocular surface. This effect was significantly blocked by the H2-receptor antagonist cimetidine but not by the H1-receptor antagonist, indicating the presence of H2-receptors in the human ocular surface (Abelson & Udell, 1981).

Central Thermoregulatory Mechanisms :

- Research on rats demonstrated that Dimaprit induced dose-dependent hypothermia, partially antagonized by cimetidine and certain tricyclic antidepressant drugs. This supports a role for histamine H2-receptors in central thermoregulatory mechanisms (Nowak, Bielkiewicz, & Lebrecht, 1979).

Gastric Acid Secretion :

- Studies have shown Dimaprit's efficacy in stimulating gastric acid secretion in various animals, with the activity levels varying across species. This attribute underscores its potential as a diagnostic agent in measuring maximal acid secretory capacity (Parsons, Owen, Ganellin, & Durant, 1977).

Endotoxin Shock and Hepatitis Models :

- In models of endotoxin shock and hepatitis in mice, Dimaprit significantly inhibited the increase in plasma tumor necrosis factor-alpha and improved survival rates. This suggests its role in downregulating TNF-alpha production, indicating histamine as an important regulator in conditions where TNF-alpha is significant (Nakamura et al., 1997).

Cardiovascular Responses :

- In anaesthetized animals, Dimaprit was found to lower systemic arterial blood pressure and cause vasodilation in the femoral vascular bed. This points towards its potential utility in studying cardiovascular effects and mechanisms (Flynn, Johnston, & Owen, 1977).

Mast Cells and Basophils Studies :

- The use of Dimaprit in studies involving mast cells and basophils across various species (rats, guinea-pigs, and humans) has provided insights into the role of H2-receptors in mediator release

Anti-Tumor Activity :

- Dimaprit demonstrated a decrease in tumor growth and an increase in survival when injected into fibrosarcoma-bearing mice. Interestingly, its anti-tumor activity appears to be H2-independent, as similar effects were not observed with other histamine and impromidine compounds (Fray et al., 1985).

Nitric Oxide Synthase Inhibition :

- The molecular structure of Dimaprit is similar to L-arginine, leading to the discovery of its inhibitory effects on nitric oxide synthase (NOS) activity. This property adds to the pharmacological profile of Dimaprit and is relevant in the same concentration range as its H2-agonist activity (Paquay et al., 1999).

Histamine H2-Receptors on Myenteric Plexus Neurons :

- Dimaprit was found to mediate the release of contractile agents in guinea-pig ileal segments and myenteric plexus-longitudinal muscle preparations through H2-receptor activation on myenteric plexus neurons. This suggests its utility in studies exploring the interaction of histamine with enteric nervous system components (Barker & Ebersole, 1982).

Thyroid-Stimulating Hormone (TSH) Secretion Control :

- Dimaprit, via its action on H2 receptors, demonstrated a dose-related decrease in serum TSH basal levels in male rats. This indicates a potential inhibitory role of H2 receptors in the control of TSH secretion, specifically in the median eminence (Renzo et al., 2005)

Mécanisme D'action

Target of Action

Dimaprit Dihydrochloride is a selective histamine H2 receptor agonist . The histamine H2 receptor plays a crucial role in various cardiovascular responses, including vasodilation and cardiac rhythm . It also regulates gastric acid secretion and has a role in the immune system by inhibiting antibody production, T cell proliferation, and cytokine production .

Mode of Action

Dimaprit Dihydrochloride interacts with its primary target, the histamine H2 receptor, to produce its effects. It acts as an agonist , meaning it binds to the receptor and activates it . This activation leads to various changes in the body, depending on the specific role of the histamine H2 receptor in different tissues.

Biochemical Pathways

The activation of the histamine H2 receptor by Dimaprit Dihydrochloride can influence several biochemical pathways. For instance, in the frontoparietal cortex of rats, Dimaprit has been shown to increase the number of somatostatin (SST) receptors, leading to a higher inhibition of adenylyl cyclase (AC) activity . This modulation of the SST receptor/effector system in the brain could potentially influence various neurological functions.

Result of Action

The activation of the histamine H2 receptor by Dimaprit Dihydrochloride can lead to various molecular and cellular effects. For example, it can cause vasodilation and influence cardiac rhythm . In the immune system, it can inhibit antibody production, T cell proliferation, and cytokine production . In the brain, it can modulate the SST receptor/effector system .

Safety and Hazards

Dimaprit Dihydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Propriétés

IUPAC Name |

3-(dimethylamino)propyl carbamimidothioate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3S.2ClH/c1-9(2)4-3-5-10-6(7)8;;/h3-5H2,1-2H3,(H3,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWCPLGXFMSUCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCSC(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65119-89-3 (Parent) | |

| Record name | Dimaprit hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90177831 | |

| Record name | Dimaprit hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimaprit Dihydrochloride | |

CAS RN |

23256-33-9 | |

| Record name | Dimaprit hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimaprit hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimaprit dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.